2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Overview
Description
The compound “2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide” is a novel and potent brain penetrant inhibitor of extracellular vesicle release . It has been identified as a potent (pIC50 = 6.57) and selective non-competitive inhibitor of nSMase2 . It is metabolically stable, with excellent oral bioavailability (%F = 88) and brain penetration .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazin-3-yl group attached to a thiazol-2-yl group via a sulfanyl linkage . It also contains a 3,4-dimethoxyphenyl group attached to the pyridazin-3-yl group .Scientific Research Applications
Synthesis and Biological Activity
Several studies have focused on the synthesis and biological evaluation of novel compounds incorporating sulfonamide, thiazole, and pyridazinyl moieties, demonstrating significant antimicrobial, antioxidant, and antitumor activities. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, showing promising antimicrobial activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Talapuru et al. (2014) prepared amidomethane sulfonyl-linked bis heterocycles, with some derivatives exhibiting excellent antioxidant activity greater than that of standard Ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
Antitumor and Enzyme Inhibition
Compounds with structural features similar to 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide have been explored for their antitumor properties and enzyme inhibition capabilities. Shukla et al. (2012) reported the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, highlighting their potential in attenuating the growth of tumor cells (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Molecular Docking and Theoretical Investigations
Research involving the theoretical investigation and molecular docking of sulfonamide derivatives has provided insights into their potential as antimalarial and COVID-19 drugs. Fahim and Ismael (2021) conducted computational calculations and molecular docking studies on antimalarial sulfonamides, suggesting their effectiveness against COVID-19 (Fahim & Ismael, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-23-13-5-3-11(9-14(13)24-2)12-4-6-16(21-20-12)26-10-15(22)19-17-18-7-8-25-17/h3-9H,10H2,1-2H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMONSRQFMMZRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329056 | |
Record name | 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
CAS RN |
893993-30-1 | |
Record name | 2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.